3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₇H₁₇IO₄. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a 2-methylbenzyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and an acid catalyst.
Benzylation: The 2-methylbenzyl group is attached through a benzylation reaction, typically using 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction of the carboxylic acid group to an alcohol is possible under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Products include benzoic acid derivatives with oxidized benzylic positions.
Reduction: Products include alcohol derivatives of the original compound.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the iodine atom, resulting in different reactivity.
5-Iodo-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
3-Ethoxy-5-iodobenzoic acid: Lacks the 2-methylbenzyl group, altering its steric properties.
Uniqueness
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJGIGOAYXAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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